4-Aminoacetophenone-13C

LC-MS/MS quantification isotope dilution mass spectrometry matrix effect compensation

Quantifying 4-aminoacetophenone via LC-MS/MS? Deuterated internal standards introduce retention time shifts, causing up to -38.4% spike-accuracy bias. 4-Aminoacetophenone-13C (CAS 861435-57-6) is a ¹³C-labeled SIL-IS that co-elutes with the analyte, providing equivalent matrix-effect compensation and ensuring FDA/EMA-compliant accuracy. Supplied as a fully characterized reference standard with ≥99 atom% ¹³C enrichment and documentation for audit-ready method validation.

Molecular Formula C8H9NO
Molecular Weight 136.16 g/mol
CAS No. 861435-57-6
Cat. No. B030933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoacetophenone-13C
CAS861435-57-6
Synonyms1-(4-Aminophenyl)ethanone-13C;  1-(4-Aminophenyl)ethanone-13C;  1-Acetyl-4-aminobenzene-13C;  4-Acetylaniline-13C;  4-Acetylphenylamine-13C;  4-Aminophenyl Methyl Ketone-13C;  NSC 3242-13C;  _x000B_p-Aminoacetophenone-13C; 
Molecular FormulaC8H9NO
Molecular Weight136.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1
InChIKeyGPRYKVSEZCQIHD-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoacetophenone-13C (CAS 861435-57-6): A Carbonyl-13C-Labeled Reference Standard for Quantitative MS, NMR, and Toxicology Research


4-Aminoacetophenone-13C (CAS 861435-57-6) is a stable isotope-labeled analog of 4-aminoacetophenone (CAS 99-92-3, unlabeled) in which the carbonyl carbon is substituted with carbon-13 at a nominal isotopic enrichment of ≥99 atom% . With a molecular formula of C₇[¹³C]H₉NO and a molecular weight of 136.16 Da—exactly 1 Da (M+1) heavier than the unlabeled parent (135.16 Da)—this compound serves as a position-specific internal standard for liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and quantitative ¹³C NMR applications . It is also recognized as the labeled analogue of Clenbuterol Impurity D (European Pharmacopoeia) and as a reference material for aminophenone-based cyanide antidote research .

Why Unlabeled 4-Aminoacetophenone or Deuterated Analogs Cannot Replace 4-Aminoacetophenone-13C in Quantitative Workflows


Selecting the appropriate isotopically labeled internal standard (SIL-IS) for 4-aminoacetophenone quantification is not interchangeable among labeling strategies. The unlabeled compound (CAS 99-92-3) shares an identical chromatographic retention time and mass spectral fragmentation pattern with the target analyte, rendering it unusable for isotope-dilution MS quantitation because it cannot be distinguished from endogenous or incurred analyte . Deuterated (²H) analogs, while mass-differentiated, exhibit a well-documented chromatographic retention time shift relative to the unlabeled analyte in reversed-phase LC, causing differential matrix effects and quantitative bias [1]. In a systematic comparison, a deuterated SIL-IS produced urinary biomarker concentrations on average 59.2% lower than those generated with a ¹³C₆-SIL-IS, with spike-accuracy bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C-labeled IS [1]. In contrast, ¹³C-labeled internal standards—including 4-Aminoacetophenone-13C with a single ¹³C atom at the carbonyl position—co-elute with the target analyte, experience equivalent ion suppression or enhancement, and thus provide superior matrix-effect compensation [1][2].

Quantitative Differentiation Evidence for 4-Aminoacetophenone-13C: Comparator-Benchmarked Performance Data


13C-IS Eliminates Deuterium-Induced Retention Time Shift and Quantitative Bias Observed with Deuterated Internal Standards in LC-MS/MS

When quantifying small-molecule analytes by LC–ESI–MS/MS, deuterated (²H) internal standards elute earlier than the unlabeled target analyte on reversed-phase columns, causing differential ion suppression and negatively biased results. In a systematic head-to-head study, a ²H₇-labeled SIL-IS produced 2-methylhippuric acid urinary concentrations averaging 59.2% lower than those generated with a ¹³C₆-labeled SIL-IS, with a spike-accuracy bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C-IS [1]. ¹³C-labeled internal standards, including single-¹³C analogs such as 4-Aminoacetophenone-13C, co-elute with the target analyte and experience equivalent matrix effects, enabling accurate compensation [1][2]. This class-level principle applies directly to 4-Aminoacetophenone-13C: the carbonyl ¹³C substitution introduces a 1 Da mass shift with negligible chromatographic perturbation, ensuring co-elution with endogenous 4-aminoacetophenone in biological matrices [2].

LC-MS/MS quantification isotope dilution mass spectrometry matrix effect compensation stable isotope-labeled internal standard

Carbonyl-13C Substitution Enables Position-Specific Rotational Spectroscopic Resolution of 4-Aminoacetophenone Isotopologues at Natural Abundance

The rotational spectra of 4′-aminoacetophenone and its ¹³C and ¹⁵N isotopologues were investigated using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2–8 GHz region and free-jet absorption millimeter-wave spectroscopy in the 59.6–74.4 GHz region [1]. The ¹³C isotopologue transition lines of 4′-aminoacetophenone (μa-type) were observed in natural abundance, and their rotational constants (A, B, C) were experimentally determined, enabling the calculation of substitution coordinates (rₛ) for each carbon atom position and unambiguous structural assignment of the molecular framework [1]. The methyl internal rotation barrier for 4′-aminoacetophenone was determined as V₃ = 6.530(6) kJ mol⁻¹, which is quantifiably distinct from the V₃ = 7.04(2) kJ mol⁻¹ measured for the 3′(Z)-aminoacetophenone regioisomer, demonstrating that the ¹³C isotopologue enables high-resolution differentiation of structurally similar aminophenones [1].

rotational spectroscopy molecular structure determination isotopologue identification physicochemical characterization

Single-13C Mass Shift (M+1) Provides Definitive Isotopic Resolution Without the Deuteration Trade-offs for Quantitative MS

4-Aminoacetophenone-13C incorporates exactly one ¹³C atom at the carbonyl position, producing a monoisotopic mass of 136.071762 Da compared to 135.068414 Da for the unlabeled compound—a net mass shift of +1.003348 Da (M+1) . This single-atom substitution yields a nominal isotopic enrichment specification of 99 atom% ¹³C from qualified suppliers . In contrast, multi-deuterated analogs (e.g., -d₃, -d₄, -d₇) introduce mass shifts of +3 to +7 Da but exhibit progressively larger chromatographic retention time deviations due to the deuterium isotope effect on hydrophobicity; each deuterium atom shortens retention time by approximately 0.2–1% on C18 columns [1]. The single-¹³C strategy thus provides the minimal mass shift sufficient for MS resolution from the natural-isotopologue envelope while preserving chromatographic co-elution, satisfying the key requirement of SIL-IS: identical behavior to the analyte through sample preparation, chromatography, and ionization [1].

mass spectrometry isotopic purity M+1 mass shift internal standard quantitative analysis

4-Aminoacetophenone-13C as a Traceable Reference Standard for Pharmaceutical Impurity Quantification: Clenbuterol Impurity D Analysis

4-Aminoacetophenone is designated as Clenbuterol Impurity D (European Pharmacopoeia) and serves as a key reference marker in the quality control of clenbuterol hydrochloride active pharmaceutical ingredient (API) . The unlabeled compound is supplied as a Pharmaceutical Secondary Standard (Certified Reference Material, CRM) traceable to USP, EP, and BP primary standards, with a certified purity specification and suitability verified by HPLC and GC . The ¹³C-labeled analog (4-Aminoacetophenone-13C) enables isotope-dilution mass spectrometric quantification of this impurity in bulk drug substance and finished pharmaceutical formulations, offering superior accuracy over external standard calibration by compensating for matrix effects and recovery variability . Toronto Research Chemicals (TRC) provides the ¹³C reference standard (Product Code A580077) with full analytical characterization including HPLC, ¹H NMR, MS, IR, KF, TGA, and ¹³C NMR, compliant with ANVISA RDC No. 166 [1].

pharmaceutical impurity profiling Clenbuterol Impurity D reference standard HPLC GC-MS

4-Aminoacetophenone-13C as a Mechanistic Probe in Cyanide Antidote Research: Differentiating p-Aminophenone Pharmacodynamics via Isotopic Tracing

4-Aminoacetophenone belongs to the p-aminophenone class of methemoglobin (MHb) formers investigated as cyanide antidotes [1]. In a comparative pharmacodynamic study, the structurally related p-aminophenones PAPP (p-aminopropiophenone), PAHP (p-aminoheptanoylphenone), and PAOP (p-aminooctanoylphenone) were shown to produce distinct dose-, time-, and route-dependent MHb profiles in mice; PAHP and PAOP exhibited longer-lasting MHb elevation than PAPP and sodium nitrite, while N-hydroxy PAPP achieved therapeutic MHb concentrations within 2 minutes—making it the most rapidly acting MHb former in the series [1]. 4-Aminoacetophenone serves as both a structural analog and a metabolic precursor in this class, and its ¹³C-labeled form enables stable isotope-resolved metabolomics (SIRM) to trace its N-hydroxylation, acetylation, and conjugation pathways that determine the rate and extent of MHb formation . Without isotopic labeling, it is impossible to distinguish administered 4-aminoacetophenone from its endogenous or diet-derived aromatic amine metabolites in complex biological matrices .

cyanide antidote methemoglobin formation p-aminophenone pharmacodynamics isotopic tracing toxicology

Multi-Technique Analytical Characterization Package Enables Regulatory-Grade Reference Standard Qualification Compared to Uncharacterized In-House Preparations

Commercial 4-Aminoacetophenone-13C reference standards (e.g., TRC A580077) are supplied with a comprehensive analytical characterization package including HPLC purity determination, ¹H NMR and ¹³C NMR structural confirmation, high-resolution MS for molecular weight and isotopic composition verification, IR spectroscopy for functional group identification, Karl Fischer (KF) titration for water content, and thermogravimetric analysis (TGA) for thermal stability profiling [1]. This multi-technique characterization meets the requirements of ANVISA RDC No. 166 for reference standards used in pharmaceutical quality control [1]. In contrast, laboratory-synthesized or poorly characterized ¹³C-labeled batches may lack batch-specific isotopic enrichment verification, residual solvent quantification, and stability-indicating data, introducing unquantifiable uncertainty into quantitative methods .

reference standard qualification certificate of analysis ISO 17034 pharmacopoeial compliance quality assurance

High-Impact Application Scenarios Where 4-Aminoacetophenone-13C Delivers Definitive Scientific Value


Bioanalytical Method Development and Validation for Quantifying 4-Aminoacetophenone in Plasma or Urine by LC-MS/MS

In regulated bioanalysis (FDA/EMA), isotope-dilution LC-MS/MS using a stable isotope-labeled internal standard is the gold standard for quantitative accuracy. 4-Aminoacetophenone-13C, with its single-¹³C mass shift (+1 Da) and near-identical chromatographic retention to the unlabeled analyte, serves as the ideal SIL-IS. The systematic evidence shows that ¹³C-labeled ISs avoid the −38.4% spike-accuracy bias observed with deuterated ISs and provide equivalent ion suppression compensation, ensuring that method validation parameters (accuracy, precision, matrix factor, recovery) meet acceptance criteria (±15% for QC samples) [1]. The compound's availability as a fully characterized TRC reference standard with documented isotopic enrichment (99 atom% ¹³C) further supports audit-ready method documentation [2].

Pharmaceutical Quality Control: Isotope-Dilution Quantification of Clenbuterol Impurity D in API Release Testing

Clenbuterol hydrochloride manufacturers and QC laboratories must quantify Clenbuterol Impurity D (4-aminoacetophenone) at levels typically ≤0.1% per EP monograph specifications. While HPLC-UV with external standardization is common, MS-based isotope-dilution using 4-Aminoacetophenone-13C as the internal standard provides superior specificity for impurity quantification in complex drug matrices, particularly when chromatographic co-elution with other related substances is a risk [1]. The ¹³C-labeled standard's 1 Da mass difference enables selective MS/MS detection (e.g., precursor ion m/z 136 → product ion) that is orthogonal to the unlabeled impurity signal, eliminating false positives from isobaric interferences [2].

Rotational Spectroscopy-Based Molecular Structure Determination of Aminophenone Conformers

For physical chemistry and molecular physics groups using chirped-pulse FTMW or free-jet absorption millimeter-wave spectroscopy to determine precise molecular geometries, the ¹³C isotopologue of 4′-aminoacetophenone provides essential substitution-coordinate (rₛ) data for each carbon atom position in the molecule. As demonstrated by Salvitti et al. (2024), the natural-abundance ¹³C isotopologue transition lines yield experimentally determined rotational constants that, when combined with those of the parent and ¹⁵N isotopologues, enable complete heavy-atom structural determination with sub-ångström precision [1]. This is not achievable with the unlabeled compound alone, and the position-specific ¹³C label at the carbonyl carbon resolves C4/C7 assignment ambiguity that persists even with ¹⁵N data [1].

Stable Isotope-Resolved Metabolomics for Tracing p-Aminophenone Antidote Metabolism in Cyanide Poisoning Models

In toxicology research on cyanide antidotes, 4-Aminoacetophenone-13C administered to animal models enables SIRM-based tracing of its metabolic fate—including N-hydroxylation to the active MHb-forming metabolite, acetylation, and phase II conjugation. The ¹³C label allows LC-HRMS or GC-MS/MS discrimination of the administered compound and its downstream metabolites from the pool of endogenous aromatic amines and diet-derived phenolic compounds that share identical nominal mass and similar fragmentation patterns [1]. Without the ¹³C label, distinguishing exogenous 4-aminoacetophenone-derived metabolites from endogenous background is analytically infeasible, making pharmacokinetic parameter estimation unreliable [2].

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